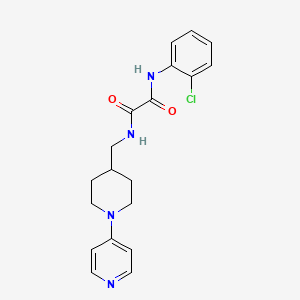

N1-(2-chlorophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(2-chlorophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide, also known as BMS-986177, is a novel small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Molecular Interaction Studies

N1-(2-chlorophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide and its analogues have been studied for their molecular interactions with cannabinoid receptors. For instance, J. Shim and colleagues (2002) explored the molecular interaction of a similar compound with the CB1 cannabinoid receptor, employing methods like AM1 molecular orbital method, conformational analysis, and 3D-quantitative structure-activity relationship (QSAR) models. This research offers insights into the structural requirements and molecular dynamics for receptor binding, which are crucial for developing specific receptor antagonists (Shim et al., 2002).

Anticancer and Antimicrobial Potential

Compounds structurally related to N1-(2-chlorophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide have been synthesized and evaluated for their potential anticancer and antimicrobial activities. For instance, Kanubhai D. Katariya and colleagues (2021) conducted a study on novel biologically potent heterocyclic compounds, revealing the anticancer activity of certain derivatives. This research contributes to the ongoing exploration of new therapeutic agents in the fight against cancer and microbial resistance (Katariya, Vennapu, & Shah, 2021).

Interaction with Dopamine Receptors

Research has also been conducted on the interaction of similar compounds with human dopamine receptors. M. Rowley and colleagues (1997) identified a compound with moderate affinity for the human dopamine D4 receptor. This study is significant for understanding the molecular basis of compounds that might impact neurological functions and disorders (Rowley et al., 1997).

Novel Synthetic Approaches

V. Mamedov and colleagues (2016) developed a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from certain precursors. This research provides new methodologies for synthesizing compounds with potential biological activities (Mamedov et al., 2016).

Wirkmechanismus

Target of Action

Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It’s likely that it interacts with its target in a way that inhibits the growth or survival of the pathogen, similar to other anti-tubercular agents .

Biochemical Pathways

Given its potential anti-tubercular activity, it may interfere with essential biochemical pathways in mycobacterium tuberculosis, leading to inhibition of bacterial growth .

Result of Action

Given its potential anti-tubercular activity, it’s likely that it leads to the death or growth inhibition of mycobacterium tuberculosis .

Eigenschaften

IUPAC Name |

N'-(2-chlorophenyl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN4O2/c20-16-3-1-2-4-17(16)23-19(26)18(25)22-13-14-7-11-24(12-8-14)15-5-9-21-10-6-15/h1-6,9-10,14H,7-8,11-13H2,(H,22,25)(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOBGHQGCTMSUSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2Cl)C3=CC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-chlorophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-chloroanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2406032.png)

![2-(methylsulfanyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2406034.png)

![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2406040.png)

![2-{[(5-Bromo-2-pyridinyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B2406042.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2406046.png)